

Application Note: A Protocol for Studying Synaptic Transmission with MPX-007

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Compound of Interest

Compound Name: MPX-007

Cat. No.: B609315

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for utilizing **MPX-007**, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Given the critical role of GluN2A-containing NMDA receptors in synaptic plasticity and their implication in various neurological and psychiatric disorders, **MPX-007** serves as a valuable pharmacological tool for dissecting the function of these specific receptor subtypes in synaptic transmission.^{[1][2]} This guide covers the mechanism of action of **MPX-007**, quantitative data on its potency and selectivity, and detailed protocols for its application in common experimental paradigms, including heterologous expression systems and native neuronal preparations.

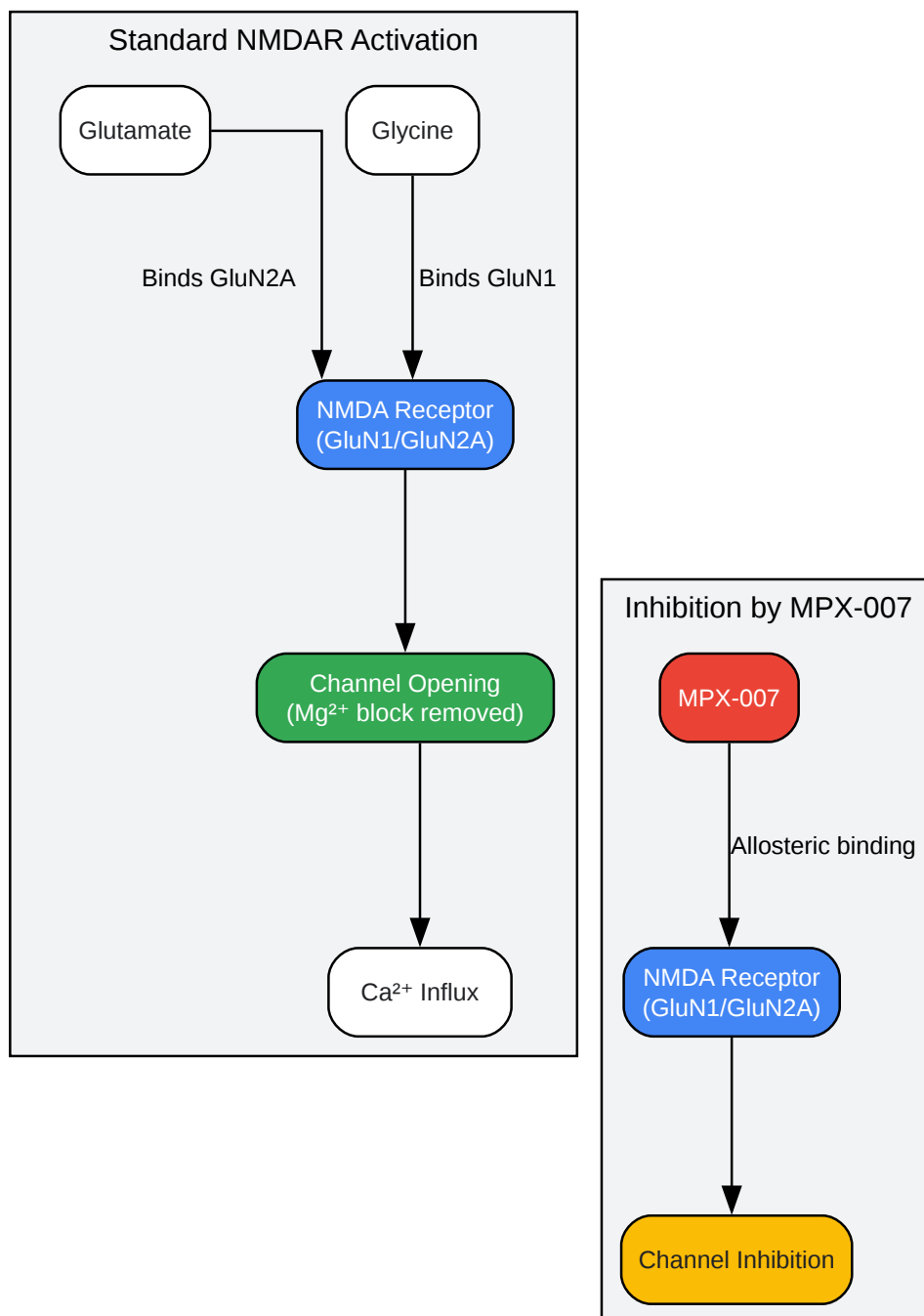
Introduction to MPX-007

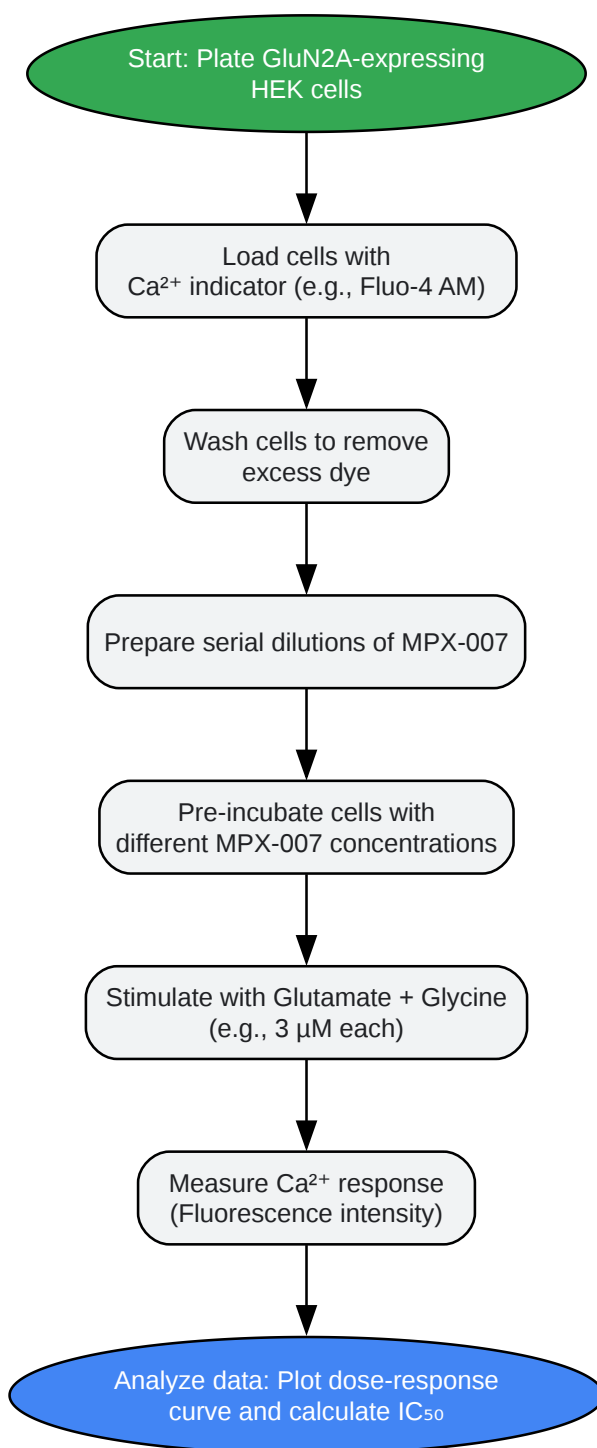
MPX-007 is a pyrazine-containing compound that selectively inhibits GluN2A-containing NMDA receptors.^{[1][3]} Unlike competitive antagonists that bind to the glutamate or glycine sites, **MPX-007** acts as a negative allosteric modulator, offering a distinct mode of inhibition. Its high selectivity for the GluN2A subunit over other GluN2 subtypes (GluN2B, GluN2C, and GluN2D) allows for the precise pharmacological isolation of GluN2A-mediated synaptic events.^[3] This makes it a superior tool compared to less selective antagonists for studying the specific physiological and pathological roles of GluN2A-containing receptors.

Mechanism of Action

MPX-007 negatively modulates GluN2A-containing NMDA receptors. The canonical activation of an NMDA receptor requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (to the GluN1 subunit). This dual binding, coupled with depolarization of the postsynaptic membrane to relieve a magnesium (Mg^{2+}) block, allows for the influx of cations, most notably Calcium (Ca^{2+}), which triggers downstream signaling cascades. **MPX-007** is believed to bind to a site on the GluN2A subunit, which allosterically reduces the probability of channel opening, thereby inhibiting ion flux even in the presence of agonists.

Mechanism of MPX-007 Action on GluN2A-NMDA Receptors





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References

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- 2. journals.plos.org [journals.plos.org]
- 3. MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
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